4-Nitrobenzeneazomalononitrile CAS number and properties
4-Nitrobenzeneazomalononitrile CAS number and properties
An In-Depth Technical Guide to 4-Nitrobenzeneazomalononitrile (CAS No. 1080-02-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
4-Nitrobenzeneazomalononitrile, also known by its systematic IUPAC name 2-((4-nitrophenyl)diazenyl)malononitrile, is an organic compound featuring a potent combination of functional groups: a nitro-substituted aromatic ring, an azo linkage (-N=N-), and a malononitrile group. This structure places it within the broad class of azo dyes and functional organic materials. The electron-withdrawing nature of the p-nitro group significantly influences the electronic properties of the azo chromophore, making it a subject of interest for applications in dyeing, nonlinear optics, and as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, handling, and potential applications, grounded in established chemical principles.
Chemical Identity and Properties
The foundational step in working with any chemical is to confirm its identity and physical characteristics. 4-Nitrobenzeneazomalononitrile is registered under CAS Number 1080-02-0. Like many azo compounds with an adjacent active methylene group, it can exist in equilibrium with its hydrazone tautomer, 2-(2-(4-nitrophenyl)hydrazinylidene)malononitrile. For clarity, this guide will primarily refer to the azo form.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1080-02-0 | [1][2][3] |
| IUPAC Name | 2-((4-nitrophenyl)diazenyl)malononitrile | [4] |
| Common Synonyms | p-Nitrophenylazomalononitrile, 4-Nitrobenzeneazomalononitrile | [4] |
| Molecular Formula | C₉H₅N₅O₂ | Calculated from structure |
| Molecular Weight | 215.17 g/mol | Calculated from structure |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Yellow Solid | Based on typical azo compounds of this type. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Sourced from chemical supplier data, should be experimentally verified. |
| Melting Point | Not readily available in cited literature. | Must be determined experimentally. |
| Boiling Point | Not readily available; likely to decompose upon heating. | Azo compounds can be thermally unstable. |
Synthesis: The Azo Coupling Reaction
The synthesis of 4-Nitrobenzeneazomalononitrile is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process is a robust, two-step electrophilic aromatic substitution where a diazonium salt acts as the electrophile and a carbanion from an active methylene compound serves as the nucleophile.
Pillar of Expertise: Understanding the "Why"
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Diazotization of 4-Nitroaniline: The process begins with the conversion of the primary aromatic amine, 4-nitroaniline, into a p-nitrobenzenediazonium salt. This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.
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Causality: The reaction must be conducted at low temperatures (0–5 °C).[5] This is because aryl diazonium salts are thermally unstable. At higher temperatures, the C-N bond can cleave, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts. The strong electron-withdrawing nitro group enhances the electrophilicity of the diazonium ion, making it a highly reactive intermediate for the subsequent coupling step.[6]
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-
Coupling with Malononitrile: Malononitrile (CH₂(CN)₂) is the coupling component. The methylene protons of malononitrile are highly acidic due to the strong electron-withdrawing effect of the two adjacent nitrile groups.
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Causality: In a slightly basic or buffered medium, malononitrile is deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that readily attacks the electrophilic terminal nitrogen of the diazonium salt, forming the stable C-N bond of the final azo product.
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Experimental Protocol: A Self-Validating System
This protocol is a generalized procedure based on established methods for azo coupling.[5][7]
Step 1: Preparation of p-Nitrobenzenediazonium Chloride Solution (Electrophile)
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In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3M hydrochloric acid. Gentle heating may be required to achieve dissolution; however, the solution must be cooled back down.
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Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
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In a separate flask, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.
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Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10-15 minutes. The key is to maintain the temperature below 5 °C throughout the addition.
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After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. It is now ready for the coupling step.
Step 2: Coupling Reaction (Formation of Azo Compound)
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In a 500 mL beaker, dissolve 0.66 g (10 mmol) of malononitrile in 50 mL of ethanol.
-
To this solution, add 15 g of sodium acetate trihydrate. This creates a buffered, slightly alkaline environment necessary to deprotonate the malononitrile without excessively degrading the diazonium salt.
-
Cool the malononitrile solution to 0–5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared diazonium salt solution to the malononitrile solution.
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A brightly colored precipitate should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.
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Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 4-Nitrobenzeneazomalononitrile.
Applications and Research Interest
While large-scale industrial use for CAS 1080-02-0 is not extensively documented, its molecular architecture suggests several areas of high potential for research and development.
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Disperse Dyes: As a small, neutral azo molecule with low water solubility, it fits the profile of a disperse dye. These dyes are used for coloring synthetic fibers like polyester and nylon. Its utility and color fastness would need to be experimentally determined.[7]
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Functional Materials: The combination of a donor group (azo nitrogen lone pairs) and a strong acceptor group (nitro and nitrile functionalities) creates a "push-pull" electronic system. Such systems are known to exhibit interesting properties, including:
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Nonlinear Optics (NLO): Molecules with large hyperpolarizabilities are sought for applications in optical communications and data storage.
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Chemosensors: The color of the chromophore may be sensitive to changes in its chemical environment (e.g., pH, presence of specific ions), forming the basis for a sensor.
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Synthetic Intermediate: The reactive nitrile groups and the azo linkage can serve as handles for further chemical modification, making it a building block for more complex molecules, including pharmaceuticals or novel heterocyclic systems.
Safety and Handling (EHS)
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Hazard Assessment:
-
Aromatic Nitro Compounds: Often toxic, can be absorbed through the skin, and may cause methemoglobinemia.
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Nitriles: Acutely toxic if ingested, inhaled, or absorbed through the skin. Can metabolize to release cyanide. Malononitrile itself is a toxic substance.[8]
-
Azo Compounds: Can be thermally sensitive and may decompose exothermically. Some are classified as skin/eye irritants.
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-
Recommended Handling Procedures:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Body Protection: A lab coat must be worn.
-
-
Safe Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Structural and Spectroscopic Analysis
As previously mentioned, this molecule can exist as either the azo or hydrazone tautomer. X-ray crystallography has been performed on a related compound, confirming the planar nature of the molecule in its hydrazone form in the solid state.[11][12]
Table 3: Crystallographic Data for the Hydrazone Tautomer
| Parameter | Value | Source |
| Formula | C₉H₅N₅O₂ | [11][12] |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/c | [11][12] |
| a (Å) | 11.961 (2) | [11] |
| b (Å) | 5.8310 (12) | [11] |
| c (Å) | 14.569 (3) | [11] |
| β (°) | 110.98 (3) | [11] |
| Volume (ų) | 948.7 (3) | [11] |
Expected Spectroscopic Features:
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FT-IR (Infrared Spectroscopy): Key peaks would include a sharp stretch for the nitrile groups (C≡N) around 2220-2260 cm⁻¹, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ respectively, and a stretch for the azo bond (N=N) around 1400-1450 cm⁻¹ (often weak).
-
¹H NMR (Proton NMR): The spectrum would be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nitro-substituted ring would likely appear as two distinct doublets due to their para substitution pattern. A signal for the single proton on the malononitrile carbon would also be present.
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UV-Vis Spectroscopy: As a colored compound, it will have strong absorbance in the visible region, characteristic of the extended π-conjugation of the azo chromophore.
Conclusion
4-Nitrobenzeneazomalononitrile (CAS 1080-02-0) is a classic azo compound whose synthesis is both instructive and reliable via the diazotization-coupling pathway. Its rich functionality imparts significant potential for use as a dye and in the development of novel functional materials. While it is a valuable molecule for research, the lack of extensive safety data necessitates a cautious and well-informed handling approach based on the known risks of its constituent chemical groups. This guide provides the foundational knowledge for scientists to synthesize, handle, and explore the applications of this intriguing compound.
References
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ChemWhat. (n.d.). 4-NITROBENZENEAZOMALONONITRILE CAS#: 1080-02-0. Retrieved from [Link]
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Chen, K.-Y., et al. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o957. Available at: [Link]
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Al-Ayed, A. S. (2019). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 10. Available at: [Link]
- Google Patents. (1974). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
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Wang, C.-J., et al. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o196. Available at: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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ResearchGate. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2-(4-NITROPHENYL)DIAZENYLPROPANEDINITRILE. Retrieved from [Link]
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ResearchGate. (2012). 2-(4-Nitrobenzylidene)malononitrile. Retrieved from [Link]
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